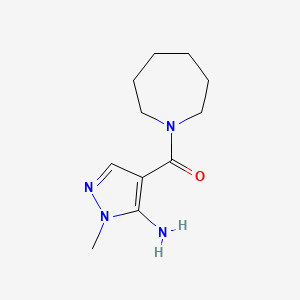

4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine

Description

4-(Azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound featuring a seven-membered azepane ring conjugated via a carbonyl group at the 4-position of the pyrazole core. The 1-methyl substituent on the pyrazole nitrogen enhances steric stability, while the 5-amine group provides a reactive site for further functionalization. While direct synthetic or analytical data for this compound are absent in the provided evidence, its structural analogs (e.g., tert-butyl- or aryl-substituted pyrazol-5-amine derivatives) suggest that its synthesis likely involves reductive amination or condensation strategies .

Properties

IUPAC Name |

(5-amino-1-methylpyrazol-4-yl)-(azepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-14-10(12)9(8-13-14)11(16)15-6-4-2-3-5-7-15/h8H,2-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKZKQUODMVIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)N2CCCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of azepane derivatives with pyrazole derivatives under specific conditions. One common method involves the use of N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines, which react with dihalocarbene species to form the desired product . The reaction conditions often require heating and the presence of catalysts such as silver salts or palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.

Scientific Research Applications

4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine and related compounds from the evidence:

Structural and Functional Insights:

Pyridyl (in ) and imidazole (in ) groups introduce aromatic π-stacking capabilities and metal-binding sites, which are absent in the azepane derivative.

Synthetic Complexity :

- The azepane moiety may require specialized reagents (e.g., azepane-1-carbonyl chloride) or multi-step synthesis, contrasting with simpler tert-butyl or benzyl derivatives prepared via one-pot methods .

- Heterocyclic hybrids (e.g., ) demand rigorous purification, whereas solvent-free protocols (e.g., ) streamline production.

Potential Applications: While biological data are lacking, the azepane derivative’s flexible backbone could favor interactions with protein pockets (e.g., kinases or GPCRs), analogous to other N-heterocyclic amines used in drug discovery . tert-Butyl and CF₃-substituted analogs (e.g., ) are often explored for their metabolic stability, a trait the azepane compound may share due to hindered enzymatic degradation.

Biological Activity

4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This compound features a unique structure that combines an azepane ring with a pyrazole moiety, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The chemical formula of this compound is C11H18N4O. It can be characterized by its azepane ring, which is a seven-membered nitrogen-containing heterocycle, and the pyrazole group, known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the formation of the azepane ring followed by the introduction of the pyrazole moiety. The general synthetic route includes:

- Formation of the Azepane Ring : This can be achieved through various methods, including photochemical reactions or nucleophilic substitutions.

- Cyclization to Form Pyrazole : The pyrazole ring is synthesized using hydrazine derivatives and 1,3-dicarbonyl compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related pyrazole compounds have shown IC50 values ranging from 60 to 200 µg/mL against different cancer types, indicating moderate to potent activity .

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | A549 (lung) | TBD | |

| Similar Pyrazole Derivative | H460 (lung) | 193.93 | |

| Similar Pyrazole Derivative | HT-29 (colon) | 238.14 |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have been documented in various studies. Compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents . The effectiveness often correlates with structural features such as the presence of specific functional groups.

Study on Anticancer Effects

In a recent study evaluating the anticancer properties of novel pyrazole derivatives, several compounds were tested against human cancer cell lines. The study found that specific structural modifications led to enhanced activity against A549 lung cancer cells, with some compounds achieving IC50 values lower than standard chemotherapeutics .

Anti-inflammatory Evaluation

Another study focused on assessing the anti-inflammatory properties of pyrazole compounds through COX inhibition assays. The results indicated that certain derivatives exhibited selective inhibition of COX-2 over COX-1, highlighting their potential as safer anti-inflammatory agents with reduced gastrointestinal side effects .

Q & A

Q. What are the established synthetic routes for 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine?

The compound is typically synthesized via a multi-step process involving:

- Cyclization : Formation of the pyrazole core using precursors like ethyl acetoacetate and phenylhydrazine under reflux conditions .

- Acylation : Introduction of the azepane-carbonyl group via reaction with azepane-1-carbonyl chloride in the presence of a base (e.g., triethylamine) or using coupling agents like DCC/DMAP .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product . Key intermediates (e.g., 5-chloro-pyrazole derivatives) are often characterized by IR, NMR, and X-ray crystallography to confirm regiochemistry .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for related pyrazole derivatives in crystallographic studies (e.g., C–H···O/N interactions) .

- NMR spectroscopy : and NMR identify substituent effects (e.g., azepane carbonyl at δ 160-170 ppm in ) .

- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1650–1700 cm and amine (N–H) bands at ~3300 cm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the acylation step?

Comparative studies suggest:

- Catalysts : Phosphorus oxychloride (POCl) enhances acylation efficiency at 120°C, achieving yields >80% .

- Solvent systems : Dichloromethane or THF minimizes side reactions compared to polar solvents like DMF .

- Temperature control : Lower temperatures (0–5°C) reduce decomposition of acid chloride intermediates . For scale-up, flow chemistry methods reduce exothermic risks and improve reproducibility .

Q. How do structural modifications (e.g., substituents on azepane or pyrazole) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Azepane substitution : Bulky groups (e.g., cyclohexyl) enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .

- Pyrazole methylation : The 1-methyl group increases metabolic stability by reducing cytochrome P450 oxidation .

- Electron-withdrawing groups : Chloro or nitro substituents at the 4-position of pyrazole enhance antimicrobial activity by 2–4-fold in in vitro assays .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC values (e.g., antitubercular vs. antibacterial assays) may arise from:

- Assay conditions : Variations in bacterial strain (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) or incubation time .

- Solubility factors : Use of DMSO as a co-solvent (>1% v/v) can artificially suppress activity . Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., resazurin microtiter) improve reproducibility .

Q. Which computational methods aid in designing derivatives with enhanced target binding?

- Molecular docking : Pyrazole-azepane derivatives show high affinity for σ receptors (docking scores < −9.0 kcal/mol in AutoDock Vina) .

- DFT calculations : HOMO-LUMO gaps predict reactivity; electron-rich pyrazole rings favor nucleophilic attack at the carbonyl group .

- MD simulations : Azepane flexibility improves binding pocket accommodation in tubulin inhibitors (RMSD < 2.0 Å over 100 ns) .

Methodological Tables

Table 1. Key Synthetic Intermediates and Characterization

| Intermediate | Synthesis Step | Characterization Techniques | Reference |

|---|---|---|---|

| 5-Chloro-pyrazole derivative | Cyclization | NMR, X-ray crystallography | |

| Azepane-carbonyl chloride | Acylation | IR (C=O stretch: 1680 cm) |

Table 2. Biological Activity Variations by Substituent

| Substituent (R) | Bioassay | IC (μM) | Notes |

|---|---|---|---|

| -H | Antitubercular | 12.5 | Baseline activity |

| -Cl | Antibacterial | 3.2 | Enhanced membrane disruption |

| -NO | Anticancer | 0.8 | ROS-mediated apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.